molecular formula C8H11BO3 B1326332 3-Methoxy-4-methylphenylboronic acid CAS No. 917757-15-4

3-Methoxy-4-methylphenylboronic acid

Cat. No. B1326332
M. Wt: 165.98 g/mol
InChI Key: UMGAGEBOUIODFE-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in organic chemistry due to its ability to form stable complexes with various molecules, particularly sugars, through boronic ester formation. This property makes it useful in the design and synthesis of supramolecular assemblies . The presence of methoxy and methyl groups on the phenyl ring can influence the physical and chemical properties of the boronic acid, as well as its reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of compounds related to 3-methoxy-4-methylphenylboronic acid often involves multi-step reactions, starting from simple aromatic compounds. For instance, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was synthesized using a combination of esterification, etherification, and carboxylation reactions, starting from 4-methylsalicylic acid . Similarly, novel phenylboronic acids with methoxyalkyl groups at the ortho position were synthesized, and their molecular and crystal structures were determined by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methoxy-4-methylphenylboronic acid has been extensively studied using X-ray diffraction techniques. For example, the crystal structure of a related compound, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, was determined to feature hydrogen-bonded dimers typical of carboxylic acid groups in the solid state . Another study reported the crystal structure of a Schiff base compound with a methoxyphenyl group, revealing that molecules are linked through hydrogen bonds, forming layers or networks depending on the specific compound .

Chemical Reactions Analysis

Phenylboronic acids, including those with methoxy and methyl substituents, are known to participate in various chemical reactions. They can form boronic esters through the reaction with diols, which is a reversible process and forms the basis for their use in sensing applications . The ortho-methoxyalkyl substituent in phenylboronic acids has been shown to influence the properties of these compounds, including their ability to bind sugars .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-4-methylphenylboronic acid derivatives are influenced by the substituents on the phenyl ring. The introduction of methoxy and methyl groups can affect the acidity of the boronic acid, its solubility, and its stability. For instance, the presence of methoxy groups can stabilize the boronic acid through intramolecular hydrogen bonding . The crystal packing of these compounds is often stabilized by intermolecular hydrogen bonds, as well as weak C-H...O and C-H...π interactions . The electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map, are also important characteristics that can be calculated using density functional theory (DFT) .

Scientific Research Applications

Metabolic Pathways and Biochemical Analysis

  • 3-Methoxy-4-methylphenylboronic acid is significant in understanding the metabolic pathways and biochemical analysis of various compounds. For example, it's a metabolite in the degradation of L-DOPA, an important drug used in Parkinson's disease treatment. The compound helps in tracing the metabolic conversion in the body, particularly focusing on the urinary excretion of related metabolites (Booth et al., 1959).

Supramolecular Assemblies and Crystal Engineering

  • The compound is used in the design and synthesis of supramolecular assemblies. Studies on phenylboronic acids, including 3-Methoxy-4-methylphenylboronic acid, have demonstrated their ability to form complex molecular structures due to specific bonding properties. This has implications in the field of crystal engineering (Pedireddi & Seethalekshmi, 2004).

Photodimerization and Molecular Synthesis

  • In organic chemistry, 3-Methoxy-4-methylphenylboronic acid plays a crucial role in the photodimerization process. It's used for synthesizing complex organic compounds, demonstrating its utility in creating new molecular structures with potential applications in various fields, including pharmaceuticals (Ghosn & Wolf, 2010).

Optical Properties and Electronic Communication

  • The compound has been studied for its optical properties and potential in electronic communication. Research on derivatives of phenylboronic acids, including 3-Methoxy-4-methylphenylboronic acid, shows that they can be used in the development of organic semiconductors, owing to their unique optical characteristics (Briseño-Ortega et al., 2018).

Biomedical Engineering and Drug Synthesis

  • In biomedical engineering, this compound is utilized in the synthesis of drugs and development of medical treatments. Its unique chemical properties make it a valuable component in creating new pharmaceutical compounds (Jin et al., 2016).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3-Methoxy-4-methylphenylboronic acid has potential applications in the synthesis of various bioactive compounds, including hydroxyphenylnaphthols and combretastatin analogs . These compounds have potential therapeutic applications, indicating that 3-Methoxy-4-methylphenylboronic acid could play a role in the development of new drugs .

properties

IUPAC Name

(3-methoxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGAGEBOUIODFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647885
Record name (3-Methoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-methylphenylboronic acid

CAS RN

917757-15-4
Record name (3-Methoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Dauvergne, N Vanthuyne, M Giorgi… - The Journal of …, 2022 - ACS Publications
… To a degassed suspension of 1-bromo-2-methylnaphthalene 3 (1.00 g, 4.52 mmol), 3-methoxy-4-methylphenylboronic acid 4 (901 mg, 5.42 mmol), and Na 2 CO 3 (2.49 g, 2.35 mmol) …
Number of citations: 3 pubs.acs.org

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